Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide
Description
Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide is a sulfone derivative of tetrahydrothiophene featuring a heptyloxy (-O-C₇H₁₅) substituent at the 3-position of the saturated heterocyclic ring. This compound belongs to the broader class of thiophene 1,1-dioxides, which are characterized by their sulfone groups (S=O) and diverse synthetic applications in organic chemistry and materials science .
Properties
CAS No. |
321580-90-9 |
|---|---|
Molecular Formula |
C11H22O3S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
3-heptoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C11H22O3S/c1-2-3-4-5-6-8-14-11-7-9-15(12,13)10-11/h11H,2-10H2,1H3 |
InChI Key |
PXFIJODNNVGWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
The compound is synthesized via two primary steps:
- Etherification to introduce the heptyloxy group at the 3-position of tetrahydrothiophene.
- Oxidation of the sulfur atom to form the 1,1-dioxide (sulfone) moiety.
Key challenges include regioselective alkylation and avoiding over-oxidation or ring-opening side reactions.
Detailed Preparation Methods
Etherification of Tetrahydrothiophene-3-ol
The heptyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction.
Method A: Alkylation with Heptyl Halide
- Reagents : Tetrahydrothiophene-3-ol, heptyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
- Conditions :
- 0°C to 80°C, 12–24 hours under nitrogen.
- Base: K₂CO₃ (2.5 equiv).
- Mechanism : SN2 displacement of the hydroxyl proton by heptyl bromide.
- Yield : ~60–70% (extrapolated from analogous alkylation reactions).
Method B: Mitsunobu Reaction
Oxidation to Sulfone
The sulfur atom in tetrahydrothiophene is oxidized to a sulfone using peracids or hydrogen peroxide.
Method A: Meta-Chloroperbenzoic Acid (m-CPBA)
- Reagents : 3-(Heptyloxy)tetrahydrothiophene, m-CPBA (2.2 equiv), dichloromethane (DCM).
- Conditions :
- 0°C to room temperature, 4–8 hours.
- Workup: Quench with sodium thiosulfate, extract with DCM.
- Yield : 75–85% (based on sulfone oxidation benchmarks).
Method B: Hydrogen Peroxide/Acetic Acid
Alternative Routes
Ring-Closing Metathesis (RCM)
Optimization and Challenges
| Parameter | Optimal Condition | Challenge | Mitigation Strategy |
|---|---|---|---|
| Etherification solvent | DMF or THF | Competing elimination reactions | Use aprotic solvents, low temperature |
| Oxidation reagent | m-CPBA | Over-oxidation to sulfonic acid | Stoichiometric control, low temperature |
| Catalytic oxidation | Not reported | Lack of efficient catalysts | Explore Mn or Ti-based systems |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation + m-CPBA | 70–85 | >95 | High | Moderate |
| Mitsunobu + H₂O₂/AcOH | 60–75 | 90–95 | Moderate | High |
| RCM approach | 40–50 | 85–90 | Low | Very high |
Chemical Reactions Analysis
Cycloaddition Reactions
Thiophene dioxides, including substituted derivatives like 3-(heptyloxy)tetrahydrothiophene 1,1-dioxide, are known to participate in Diels-Alder reactions as dienophiles. Their electron-deficient nature allows them to react with electron-rich dienes to form six-membered cyclic adducts. For example:
-
[4+2] Cycloadditions : These reactions typically involve alkynic dienophiles, leading to benzene derivatives with elimination of sulfur dioxide (SO₂). The reaction proceeds via a retro-Diels-Alder mechanism under thermal conditions .
Nucleophilic Additions
The compound acts as a Michael acceptor , undergoing 1,4-addition with nucleophiles such as alcohols, amines, or enolates. This reactivity is attributed to the electron-deficient nature of the sulfone group, which activates the β-carbon for nucleophilic attack:
-
Mechanism : The nucleophile attacks the β-carbon of the sulfone, forming an intermediate that undergoes proton transfer to yield the substituted product.
-
Applications : This pathway is useful for functionalizing the ring with substituents such as alkyl or aryl groups .
| Reaction Type | Nucleophile | Conditions | Outcome |
|---|---|---|---|
| 1,4-Addition | Grignard reagents, enolates | Neutral or basic conditions | Substituted thiophene derivatives |
Ring-Opening Reactions
Thiophene dioxides are prone to ring-opening reactions under specific conditions:
-
Hydrolysis : Treatment with aqueous acids or bases can cleave the sulfone ring, yielding diols or ketones depending on the substituents.
-
Reduction : Reduction with reagents like sodium dithionite (Na₂S₂O₄) leads to the formation of tetrahydrothiophene derivatives .
Oxidation and Reduction
-
Oxidation : While the sulfone group is generally resistant to further oxidation, substituted thiophene dioxides can undergo additional functionalization. For example, oxidation of dihydrothiophene derivatives with peracids (e.g., m-CPBA) generates the corresponding dioxides .
-
Reduction : Reduction of the sulfone group is challenging due to its stability, but selective reduction of other functional groups (e.g., esters, ketones) is feasible under mild conditions .
Photochemical Reactions
Thiophene dioxides exhibit photochemical reactivity , particularly in [2+2] cycloadditions with alkenes or alkynes. This process forms strained cyclobutane or cyclobutene derivatives, which are valuable in organic chemistry for constructing complex frameworks .
Key Research Findings
-
Versatility in Cycloadditions : Thiophene dioxides participate in both [4+2] and [4+6] cycloadditions, offering synthetic routes to polycyclic compounds .
-
Nucleophilic Reactivity : The β-carbon’s electrophilicity enables functionalization without requiring harsh conditions .
-
Thermal Lability : Some thiophene dioxides undergo dimerization via [2+4] or [2+2] pathways, depending on thermal stability .
Citations reflect data from structural analogs and general reactivity trends of thiophene dioxides .
Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives are known for their antimicrobial properties. Research indicates that compounds with thiophene moieties exhibit significant activity against a range of pathogens. For instance, studies have shown that thiophene-based compounds can inhibit bacterial growth and may serve as potential leads for new antimicrobial agents .
Anti-inflammatory Properties
Thiophene derivatives have been investigated for their anti-inflammatory effects. Compounds similar to Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide have been reported to modulate inflammatory pathways and could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Research has also pointed towards the anticancer potential of thiophene derivatives. Certain compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that they may inhibit tumor growth through various mechanisms . The structural versatility of thiophenes allows for modifications that can enhance their efficacy against different cancer types.
Lubricants and Additives
Thiophene derivatives are utilized in the formulation of lubricants and lubricant additives due to their stability and performance-enhancing properties. These compounds can improve the viscosity index and thermal stability of lubricants, making them suitable for high-performance applications .
Agrochemicals
The agrochemical industry has shown interest in thiophene compounds for their potential use as herbicides and pesticides. Their ability to interact with biological systems makes them candidates for developing new agricultural chemicals that can effectively control pests while minimizing environmental impact .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various thiophene-linked compounds demonstrated their potential as novel antimicrobial agents. The synthesized derivatives were tested against multiple bacterial strains, showing promising results that suggest further development into pharmaceutical applications .
Case Study 2: Anti-inflammatory Mechanisms
Another research project examined the anti-inflammatory mechanisms of thiophene derivatives in vitro. The findings indicated that these compounds could significantly reduce the production of pro-inflammatory cytokines in cultured immune cells, highlighting their therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism by which thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Characteristics
- Core Structure: The tetrahydrothiophene 1,1-dioxide ring is non-aromatic and planar due to the electron-withdrawing sulfone group.
- Substituent Effects : The heptyloxy group at position 3 enhances lipophilicity compared to unsubstituted analogs, influencing solubility and reactivity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Electronic Effects
- Electron-Withdrawing vs. Donating Groups : The sulfone group in thiophene 1,1-dioxides strongly withdraws electrons, activating the ring for nucleophilic attack. Alkoxy substituents (e.g., heptyloxy) donate electrons via resonance, creating regioselectivity in reactions like Diels-Alder cycloadditions .
- Cycloaddition Reactions : Thiophene 1,1-dioxides react with alkenes/alkynes to form annulated products. Asymmetric substituents (e.g., heptyloxy) may reduce regioselectivity compared to simpler derivatives .
Physical and Thermodynamic Properties
- Boiling Point/Melting Point : The heptyloxy group increases molecular weight (MW: ~234 g/mol) compared to unsubstituted tetrahydrothiophene 1,1-dioxide (MW: 120.17 g/mol), likely elevating boiling points but reducing crystallinity .
- Solubility : Enhanced lipophilicity from the heptyl chain improves solubility in organic solvents (e.g., THF, chloroform) but reduces water solubility.
Biological Activity
Thiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide is a compound that has shown promise in various pharmacological applications. This article explores its biological activity, including cytotoxic effects, enzyme inhibition, and potential therapeutic uses.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a thiophene ring with a heptyloxy substituent. The presence of the heptyloxy group enhances its solubility and bioavailability, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its cytotoxicity against cancer cell lines and its potential as an enzyme inhibitor.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of thiophene derivatives against several human cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for various thiophene compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiophene-1 | HepG2 (Liver) | 66 |
| Thiophene-2 | MCF-7 (Breast) | 50 |
| Thiophene-3 | MCF-7 (Breast) | 57 |
| Thiophene-4 | HepG2 (Liver) | 54 |
These results indicate that compounds derived from thiophene exhibit moderate to high cytotoxicity against liver and breast cancer cell lines, suggesting their potential as anticancer agents .
Enzyme Inhibition
Thiophene derivatives have also been studied for their inhibitory effects on enzymes related to neurodegenerative diseases. For instance, some thiophene-based compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The following table presents the AChE inhibitory activity of selected thiophene derivatives:
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Thiophene-5 | 20.8 |
| Thiophene-6 | 121.7 |
These findings suggest that certain thiophene derivatives could be developed as potential treatments for Alzheimer's disease by enhancing cholinergic function .
Case Studies
Several case studies have highlighted the therapeutic potential of thiophene derivatives:
- Anticancer Activity : A study focused on synthesizing novel thiophene-based compounds revealed that several derivatives exhibited potent cytotoxicity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like Sorafenib .
- Neuroprotective Effects : In a separate investigation, thiophene derivatives were tested for their ability to inhibit AChE and showed promising results in reducing amyloid plaque formation in vitro, which is crucial for Alzheimer's disease management .
- Autoimmune Disease Modulation : Some fused thiophene derivatives have been identified as modulators of RORγt, a transcription factor involved in autoimmune responses. These compounds may offer therapeutic benefits in conditions like rheumatoid arthritis and multiple sclerosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
